molecular formula C13H19ClN2 B7827622 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine

1-(3-Chloro-2-methylbenzyl)piperidin-4-amine

Cat. No.: B7827622
M. Wt: 238.75 g/mol
InChI Key: OOFLPNMWCYHBSP-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylbenzyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound features a benzyl group attached to the nitrogen atom, along with a chlorine and a methyl group on the benzene ring. This structure imparts unique chemical and biological properties to the compound.

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis often begins with the protection of the benzyl group using benzyl chloride and a suitable base.

  • Piperidine Formation: The piperidine ring is typically formed through a cyclization reaction involving the reaction of a linear amine precursor with a suitable electrophile.

  • Chlorination and Methylation: The benzene ring is then chlorinated and methylated using appropriate reagents like chlorine gas and methyl iodide, respectively.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale synthesis.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding oxides.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position, involving reagents like sodium cyanide or other nucleophiles.

  • Common Reagents and Conditions: Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used under controlled temperature and pressure conditions.

  • Major Products Formed: The major products include chlorinated and methylated derivatives, as well as various oxidized and reduced forms of the compound.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.

  • Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Similar Compounds: Piperidine derivatives such as 1-(2-methylbenzyl)piperidin-4-amine and 1-(3-chlorobenzyl)piperidin-4-amine are structurally similar.

  • Uniqueness: The presence of both a chlorine and a methyl group on the benzene ring in 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine distinguishes it from other piperidine derivatives, potentially leading to unique chemical and biological properties.

This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.

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Properties

IUPAC Name

1-[(3-chloro-2-methylphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16/h2-4,12H,5-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFLPNMWCYHBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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